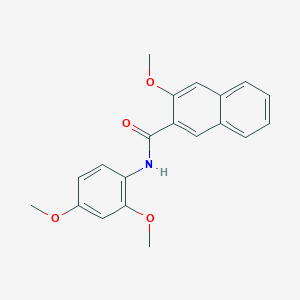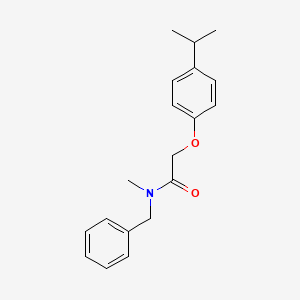![molecular formula C18H19NO2 B5844759 3-[(2-ethoxyphenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B5844759.png)
3-[(2-ethoxyphenyl)amino]-1-phenyl-2-buten-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-ethoxyphenyl)amino]-1-phenyl-2-buten-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Chalcone derivative and has a molecular formula of C19H19NO2.
Mécanisme D'action
The mechanism of action of 3-[(2-ethoxyphenyl)amino]-1-phenyl-2-buten-1-one is not fully understood. However, it is believed to exert its biological activities through various pathways such as inhibition of enzymes, modulation of signaling pathways, and induction of apoptosis.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits various biochemical and physiological effects. It has been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. It has also been found to modulate signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of immune responses. Additionally, it has been found to induce apoptosis, which is a programmed cell death process.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-[(2-ethoxyphenyl)amino]-1-phenyl-2-buten-1-one in lab experiments include its low toxicity, high stability, and ease of synthesis. However, its limitations include its low solubility in water and its potential to form aggregates, which can affect its biological activity.
Orientations Futures
There are several future directions for the study of 3-[(2-ethoxyphenyl)amino]-1-phenyl-2-buten-1-one. One direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the study of its potential applications in the treatment of various diseases such as cancer, diabetes, and inflammation. Additionally, the use of this compound as a pesticide and in the synthesis of polymers can also be further explored.
Conclusion:
In conclusion, 3-[(2-ethoxyphenyl)amino]-1-phenyl-2-buten-1-one is a promising compound that has potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies on this compound can lead to the development of new drugs, pesticides, and materials.
Méthodes De Synthèse
The synthesis of 3-[(2-ethoxyphenyl)amino]-1-phenyl-2-buten-1-one can be achieved through various methods. One of the commonly used methods is the Claisen-Schmidt condensation reaction between 2-acetylphenol and 2-ethoxybenzaldehyde in the presence of a base such as NaOH or KOH. The reaction is carried out under reflux conditions, and the product is obtained after purification.
Applications De Recherche Scientifique
This compound has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, it has been found to exhibit anti-inflammatory, anti-cancer, anti-microbial, and anti-diabetic activities. In agriculture, it has been studied for its potential use as a pesticide. In material science, it has been studied for its potential use as a dye and in the synthesis of polymers.
Propriétés
IUPAC Name |
(E)-3-(2-ethoxyanilino)-1-phenylbut-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-3-21-18-12-8-7-11-16(18)19-14(2)13-17(20)15-9-5-4-6-10-15/h4-13,19H,3H2,1-2H3/b14-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGIIZFSGTNNNDF-BUHFOSPRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=CC(=O)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1N/C(=C/C(=O)C2=CC=CC=C2)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-benzyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B5844681.png)
![4-chloro-N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]benzenesulfonohydrazide](/img/structure/B5844693.png)
![{2-[(4-aminophenyl)amino]-1,1-ethanediyl}bis(phosphonic acid)](/img/structure/B5844703.png)
![N-[1-({[1-amino-2-(3,4-diethoxyphenyl)ethylidene]amino}oxy)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]benzamide](/img/structure/B5844704.png)
![3,4-dimethoxy-N'-{[(2-methylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5844717.png)
![2-{4-[(isopropylamino)sulfonyl]phenoxy}acetamide](/img/structure/B5844723.png)

![2-methyl-5-[(3-methylbutyl)thio]-4-nitro-1H-imidazole](/img/structure/B5844740.png)
![N-[4-(benzyloxy)phenyl]-3-oxobutanamide](/img/structure/B5844744.png)

![6-methyl-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B5844763.png)
![2,4-dibromo-6-{2-[(4-bromo-1-naphthyl)acetyl]carbonohydrazonoyl}phenyl 2-furoate](/img/structure/B5844766.png)
